molecular formula C15H14ClN B079817 Phenethylamine, N-(p-chlorobenzylidene)- CAS No. 13540-95-9

Phenethylamine, N-(p-chlorobenzylidene)-

Cat. No. B079817
M. Wt: 243.73 g/mol
InChI Key: DXEDQNQOYVPKRF-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a solution of trifluoromethanesulfonic acid (15.3 mL, 173 mmol) at 0° C. was added N-(4-chlorobenzylidene)-2-phenylethanamine (3.38 g) and the reaction was heated to 120° C. and stirred 17 h under N2. The reaction was poured into ice water (100 mL) and basisified with 5N NaOH (45 mL). The aqueous layer was extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with saturated NaCl (100 mL), dried (MgSO4) and concentrated to give a yellow/brown oil. The residue was purified by ISCO (120 g SiO2, 0-50% EtOAc/hexane) to give 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline as a tan solid.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=[N:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1.[OH-].[Na+]>>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([CH:14]2[C:19]3[C:18](=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:17][CH2:16][NH:15]2)=[CH:24][CH:25]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
3.38 g
Type
reactant
Smiles
ClC1=CC=C(C=NCCC2=CC=CC=C2)C=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred 17 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow/brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO (120 g SiO2, 0-50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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